The Multifaceted Role of Interleukin-25: A Technical Guide
The Multifaceted Role of Interleukin-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-25 (IL-25), also known as IL-17E, is a distinct member of the IL-17 cytokine family. Unlike its pro-inflammatory counterparts, IL-25 is a key orchestrator of type 2 immunity, playing a pivotal role in allergic inflammation, host defense against parasitic infections, and the complex landscape of autoimmune diseases and cancer. This technical guide provides an in-depth exploration of the functions of IL-25, its signaling pathways, and the experimental methodologies used to investigate its biological significance.
Core Functions of Interleukin-25
IL-25's primary function is the induction and amplification of type 2 immune responses, characterized by the production of cytokines such as IL-4, IL-5, and IL-13.[1] These cytokines are central to the pathophysiology of allergic diseases and the clearance of helminth infections.
Allergic Inflammation
IL-25 is a critical initiator of allergic inflammation in tissues such as the lungs and gut.[2] Upon exposure to allergens, epithelial cells release IL-25, which in turn activates various immune cells, including type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and mast cells.[3][4] This leads to the hallmark features of allergic reactions, such as mucus overproduction, eosinophilia, and airway hyperresponsiveness.[4] Transgenic overexpression of IL-25 in mice results in a spontaneous asthma-like phenotype, highlighting its potent pro-allergic activity.
Host Defense Against Parasites
IL-25 plays a crucial role in the expulsion of parasitic helminths from the gastrointestinal tract.[1] It is constitutively expressed by tuft cells in the intestinal epithelium and its production is upregulated upon parasitic infection.[5] IL-25 activates ILC2s to produce IL-13, which promotes goblet cell hyperplasia and mucus production, creating an environment that is inhospitable for the parasites.[5] Studies in IL-25 deficient mice have shown impaired worm clearance, demonstrating its essential role in anti-helminth immunity.[1]
Autoimmune Diseases
The role of IL-25 in autoimmune diseases is complex and context-dependent, exhibiting both pro-inflammatory and anti-inflammatory functions. In conditions like psoriasis, IL-25 can exacerbate inflammation by promoting the recruitment of neutrophils and the activation of macrophages. Conversely, in diseases such as inflammatory bowel disease (IBD), type 1 diabetes, and multiple sclerosis, IL-25 can have a protective effect by inhibiting the differentiation of pro-inflammatory Th1 and Th17 cells through the induction of Th2 cytokines.[6]
Cancer
The function of IL-25 in cancer is also dualistic, with evidence supporting both tumor-promoting and tumor-suppressive roles.[6][7] In some cancers, such as non-small cell lung cancer, high IL-25 expression is associated with reduced overall survival, potentially by promoting an immunosuppressive tumor microenvironment.[8] In contrast, in other contexts, IL-25 can exert anti-tumor effects by inducing apoptosis in cancer cells and promoting the infiltration of anti-tumor immune cells like eosinophils.[7]
Cellular Sources and Targets of IL-25
IL-25 is produced by a variety of cell types, primarily epithelial cells in barrier tissues like the lungs, skin, and gastrointestinal tract.[3] Other cellular sources include Th2 cells, mast cells, eosinophils, and macrophages.[9]
The primary targets of IL-25 are cells that express its heterodimeric receptor, composed of IL-17RA and IL-17RB subunits.[10] These include:
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Type 2 Innate Lymphoid Cells (ILC2s): Potent producers of type 2 cytokines.
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T helper 2 (Th2) cells: Key adaptive immune cells in type 2 immunity.[11]
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Eosinophils: Granulocytes involved in allergic inflammation and parasite defense.
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Basophils and Mast Cells: Key players in allergic responses.
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Epithelial cells: Can respond to IL-25 in an autocrine or paracrine manner.
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Dendritic Cells: Antigen-presenting cells that can be influenced by IL-25 to promote Th2 responses.[12]
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NKT cells: A subset of T cells that can produce type 2 cytokines in response to IL-25.[4]
Quantitative Data on IL-25 Function
The following tables summarize quantitative data from various studies on the effects of IL-25.
Table 1: IL-25 Concentration in Human Diseases
| Disease | Sample Type | IL-25 Concentration (Patients) | IL-25 Concentration (Controls) | Reference |
| Atopic Dermatitis | Serum | 145 ± 98 pg/mL | 74 ± 23 pg/mL | [5] |
| Eczema | Serum | 145.69 ± 586.78 pg/mL | 49.45 ± 210.77 pg/mL | [13] |
| Cholangiocarcinoma (Metastatic) | Cancer Tissue | Significantly higher | Lower in non-metastatic | [14] |
| Gastric Cancer | Intra-tumoral Tissue | High density associated with longer survival | Low density associated with shorter survival | [12] |
Table 2: Effects of IL-25 in Mouse Models of Disease
| Mouse Model | Treatment/Genotype | Outcome Measure | Result | Reference |
| Oxazolone-induced colitis | Anti-IL-25 neutralizing antibody (500 µ g/mouse ) | Body weight loss, colon ulceration | Significant improvement | [15] |
| Collagen-induced arthritis | Recombinant murine IL-25 (1 µ g/mouse ) | Clinical score of arthritis | Attenuated development | [8] |
| HDM-induced allergic asthma | IL-25 knockout mice | Airway inflammation, eosinophil recruitment | Restrained inflammation and recruitment | [9] |
| T. spiralis infection | Recombinant IL-25 | Worm burden | Lower worm burden | [16] |
Interleukin-25 Signaling Pathways
IL-25 exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RB.[10] This binding initiates a cascade of intracellular signaling events, primarily through three major pathways: NF-κB, MAP kinases (MAPK), and STAT5.
NF-κB Pathway
The canonical NF-κB pathway is a key mediator of IL-25-induced inflammation. Upon ligand binding, the receptor complex recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of the IKK complex.[17][18] IKK then phosphorylates IκBα, targeting it for degradation and allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.[19]
References
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- 4. Roles of IL-25 in Type 2 Inflammation and Autoimmune Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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